Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-
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Overview
Description
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- is a chemical compound known for its chelating properties. It is often used in various industrial and scientific applications due to its ability to form stable complexes with metal ions. This compound is particularly effective in enhancing the bactericidal effects of certain disinfectants, making it valuable in sanitation and cleaning processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metal ion dependencies.
Industry: The compound is used in cleaning and sanitation products to enhance the efficacy of disinfectants
Mechanism of Action
The mechanism of action of propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can disrupt metal-dependent biological processes in microorganisms, leading to their elimination. This chelating property also makes it effective in reducing the viscosity of biofilms, enhancing the penetration and efficacy of disinfectants .
Comparison with Similar Compounds
Similar Compounds
3-(Carboxymethylamino)propanoic acid: Similar in structure but lacks the hydroxyl group, which affects its chelating properties.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but different structural features.
Nitrilotriacetic acid (NTA): Another chelating agent with similar applications but different binding affinities and stability constants.
Uniqueness
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- is unique due to its specific structure, which provides distinct chelating properties. The presence of both carboxymethyl and hydroxyl groups enhances its ability to form stable complexes with metal ions, making it particularly effective in applications requiring strong and selective chelation .
Properties
CAS No. |
119710-97-3 |
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Molecular Formula |
C7H11NO7 |
Molecular Weight |
221.16 g/mol |
IUPAC Name |
3-[bis(carboxymethyl)amino]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H11NO7/c9-4(7(14)15)1-8(2-5(10)11)3-6(12)13/h4,9H,1-3H2,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
ODAKQJVOEZMLOD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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